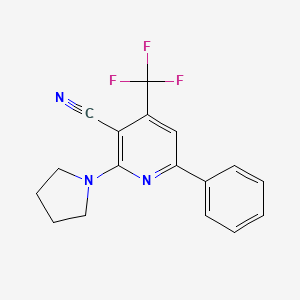
6-Phenyl-2-(1-pyrrolidinyl)-4-(trifluoromethyl)nicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Phenyl-2-(1-pyrrolidinyl)-4-(trifluoromethyl)nicotinonitrile, also known as PF-04457845, is a potent and selective inhibitor of the fatty acid amide hydrolase (FAAH) enzyme. FAAH is responsible for the breakdown of endocannabinoids, which are natural compounds in the body that play a role in pain sensation, mood regulation, and inflammation. By inhibiting FAAH, PF-04457845 increases the levels of endocannabinoids, leading to potential therapeutic benefits.
Aplicaciones Científicas De Investigación
Structural Analysis and Molecular Interactions
Nicotinonitrile derivatives have been extensively studied for their structural properties and molecular interactions. The crystal structure analysis of various nicotinonitrile derivatives provides insights into the dihedral angles between rings, hydrogen bonding, π–π interactions, and C—H⋯π interactions, which are crucial for understanding their physical and chemical properties (Suwunwong et al., 2013; Chantrapromma et al., 2009).
Antimicrobial Applications
The synthesis of novel pyrido[2,3-d]pyrimidine derivatives from nicotinonitrile compounds has shown potential antimicrobial activities. These compounds have been evaluated for their antibacterial and antifungal properties, contributing to the development of new therapeutic agents (Behalo, 2008).
Materials Science Applications
Nicotinonitrile derivatives have been explored as a new class of nonlinear optical (NLO) materials. Synthesis of di-aryl and di-cyano nicotinonitriles has provided compounds with significant NLO properties, which are valuable for applications in photonics and optoelectronics (Raghukumar et al., 2003).
Corrosion Inhibition
Pyridine derivatives, including nicotinonitriles, have shown excellent performance as corrosion inhibitors for steel in acidic environments. Their adsorption and inhibitory effects protect metal surfaces from corrosion, with studies highlighting mechanisms and efficacy (Ansari et al., 2015).
Pharmaceutical and Biological Chemistry
Research into nicotinonitrile derivatives extends into pharmaceuticals, where their structural motifs are found in drugs with anti-HIV, antimicrobial, and anti-inflammatory properties. The pyridine core is a significant component in medicinal chemistry, demonstrating the versatility of nicotinonitrile derivatives in drug design (Rekunge et al., 2021).
Synthesis and Characterization of Polyimides
Nicotinonitrile derivatives have been utilized in the synthesis of novel polyimides with pyridine moieties. These polyimides exhibit excellent thermal stability, mechanical properties, and low dielectric constants, making them suitable for advanced material applications (Wang et al., 2006).
Propiedades
IUPAC Name |
6-phenyl-2-pyrrolidin-1-yl-4-(trifluoromethyl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3/c18-17(19,20)14-10-15(12-6-2-1-3-7-12)22-16(13(14)11-21)23-8-4-5-9-23/h1-3,6-7,10H,4-5,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHZYIQXJWPLGNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C(=CC(=N2)C3=CC=CC=C3)C(F)(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


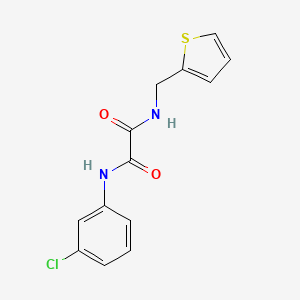
![Tert-butyl (1S,6R)-2-azabicyclo[4.1.0]heptane-1-carboxylate](/img/structure/B2700726.png)
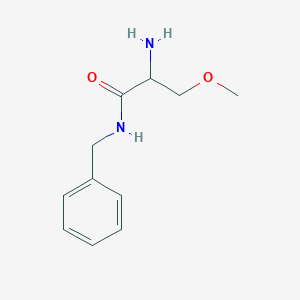

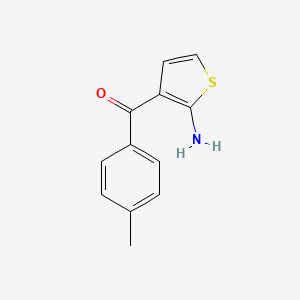

![6-(4-chlorophenyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2700733.png)
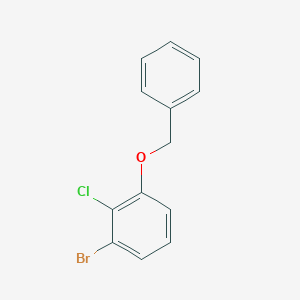

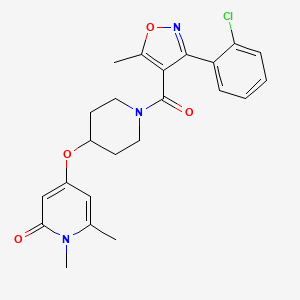
![2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanyl-N-(4-fluorophenyl)acetamide](/img/structure/B2700738.png)
![4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-[(4-methoxyphenyl)methyl]benzamide](/img/structure/B2700741.png)
![2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2700742.png)